((o-Allylphenoxy)methyl)oxirane

Descripción general

Descripción

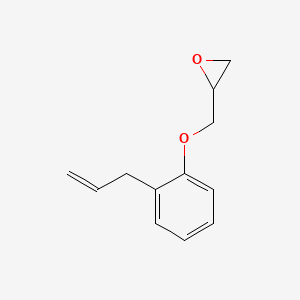

((o-Allylphenoxy)methyl)oxirane is an epoxide derivative featuring an oxirane (epoxide) ring attached to a methyl group, which is further connected to a phenyl ring substituted with an allyl group in the ortho position. This structure combines the reactivity of the epoxide ring with the electronic and steric effects of the o-allylphenoxy substituent.

Métodos De Preparación

Preparation Methods of ((o-Allylphenoxy)methyl)oxirane

Epoxidation of Allylphenol

One of the most common and well-documented methods for preparing this compound involves the epoxidation of allylphenol. The process typically proceeds as follows:

- Starting Material: o-Allylphenol, which can be synthesized by alkylation of phenol with allyl bromide.

- Oxidizing Agent: A peracid such as m-chloroperoxybenzoic acid (m-CPBA) is used to convert the allyl double bond into the oxirane ring.

- Solvent: Dichloromethane or other inert solvents.

- Reaction Conditions: The reaction is carried out at low temperatures (0–5 °C) to improve selectivity and minimize side reactions.

- Outcome: High selectivity for epoxide formation with good yields.

This method is favored for its straightforward reaction conditions and the ability to control the epoxidation step precisely, leading to a clean conversion of the allyl group to the oxirane ring without affecting the phenoxy moiety.

Alkylation followed by Epoxidation

An alternative synthetic route involves a two-step process:

- Alkylation of Phenol: Phenol is alkylated with allyl bromide under basic conditions to yield o-allylphenol.

- Epoxidation: The o-allylphenol is then subjected to epoxidation using peracids or other oxidizing agents to form this compound.

This method allows for the preparation of the key intermediate (o-allylphenol) independently, which can be purified before epoxidation, potentially improving the overall yield and purity of the final product.

Industrial Continuous Flow Epoxidation

In industrial applications, continuous flow reactors are increasingly employed to optimize the epoxidation process:

- Catalysts: Titanium silicalite-1 (TS-1) is used as a catalyst to enhance the epoxidation efficiency.

- Oxidants: Hydrogen peroxide is often preferred for its environmental friendliness.

- Advantages: Continuous flow allows for better control over reaction parameters such as temperature, residence time, and reagent concentration, leading to higher yields and reproducibility.

- Outcome: Improved scalability and process safety, with yields often exceeding 80% under optimized conditions.

Alternative Synthetic Approaches from Keto Compounds

A patented method describes the preparation of substituted oxiranes, including compounds structurally related to this compound, via the reaction of keto compounds with dimethyl sulfide and subsequent epoxidation steps:

- Step (i): Reaction of a keto compound with dimethyl sulfide in suitable solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

- Step (ii): Epoxidation under basic conditions using inorganic bases like sodium hydroxide or potassium hydroxide.

- Yields: This process achieves high yields, typically above 70–80%.

- Purification: The product can be purified via recrystallization or chromatography.

- Advantages: This method provides a versatile route to substituted oxiranes with potential for structural modifications.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The epoxidation of allylphenol using m-CPBA is well-established and provides a reliable laboratory-scale synthesis route.

- The industrial method employing TS-1 catalyst and hydrogen peroxide in continuous flow reactors offers a greener and more scalable alternative, with improved yields and process control.

- The patented keto compound route expands synthetic flexibility, allowing access to a broader range of substituted oxiranes, including this compound analogs, with consistently high yields.

- Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence the selectivity and yield of the epoxidation step.

- Purification methods including recrystallization and chromatography are essential to obtain high-purity this compound suitable for further synthetic or industrial use.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ((o-Allylphenoxy)methyl)oxirane can undergo oxidation reactions to form corresponding diols or carbonyl compounds. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

Substitution: The oxirane ring is highly reactive towards nucleophiles, making it susceptible to ring-opening reactions. Nucleophiles such as amines, thiols, and halides can attack the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), room temperature.

Substitution: Amines, thiols, halides, polar solvents, mild heating.

Major Products Formed:

Oxidation: Diols, carbonyl compounds.

Reduction: Alcohols.

Substitution: Substituted phenoxy compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

((o-Allylphenoxy)methyl)oxirane serves as a versatile building block in organic synthesis due to its electrophilic nature. It can undergo various reactions, including:

- Nucleophilic Substitution : The strained oxirane ring is susceptible to nucleophilic attack, facilitating the formation of diverse derivatives.

- Ring-Opening Reactions : The epoxide can be opened by nucleophiles, leading to alcohols or other functionalized compounds.

Table 1: Common Reactions of this compound

| Reaction Type | Product Type | Example Reagents |

|---|---|---|

| Nucleophilic Substitution | Alkylated derivatives | Amines, thiols |

| Ring Opening | Alcohols or diols | Water, alcohols |

| Oxidation | Aldehydes or carboxylic acids | KMnO₄, CrO₃ |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a crucial role in developing β-adrenergic blockers, which are used to treat cardiovascular conditions.

- Mechanism of Action : The compound's derivatives may interact with biological macromolecules (e.g., enzymes), potentially inhibiting their activity through covalent modification.

Case Study: Synthesis of β-Adrenergic Blockers

Research indicates that this compound can be transformed into active pharmaceutical ingredients through a series of chemical reactions involving nucleophilic substitutions and ring-opening mechanisms.

Industrial Applications

In industrial chemistry, this compound is utilized in producing epoxy resins and adhesives due to its excellent bonding properties.

- Polymerization : The compound can be polymerized to form robust materials suitable for coatings and sealants.

Table 2: Industrial Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Epoxy Resins | Used in coatings and adhesives | Strong adhesion and durability |

| Biomedical Materials | Drug delivery systems | Controlled release of therapeutics |

Research has shown that this compound exhibits significant biological activity, including antimicrobial properties. It has been tested against various microorganisms with promising results.

Table 3: Antimicrobial Activity

Mecanismo De Acción

The mechanism of action of ((o-Allylphenoxy)methyl)oxirane primarily involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity through covalent modification.

Comparación Con Compuestos Similares

Comparison with Similar Oxirane Derivatives

Structural Analogues and Substituent Effects

The table below compares ((o-Allylphenoxy)methyl)oxirane with structurally related epoxides:

Reactivity in Ring-Opening Reactions

The oxirane ring’s reactivity is influenced by substituents:

- This compound: The allyl group may stabilize transition states in nucleophilic ring-opening reactions (e.g., with amines or alcohols) through conjugation. Ortho substitution could slow reactions due to steric hindrance compared to para-substituted analogues .

- 2-(Phenoxymethyl)oxirane: Less hindered, leading to faster ring-opening with nucleophiles like water or alcohols, forming diols or ethers .

- Epoxidized High Oleic Sunflower Methyl Esters (Epoxy-HOSME) : Industrial-scale oxirane cleavage with oleic acid produces estolides (C36 and C54 derivatives), highlighting applications in lubricants and detergents .

Physicochemical and Olfactory Properties

- Odor Profiles: Substituents significantly alter odor. For example, 2-(4-ethyl-3-methoxybenzyl)oxirane has floral and sweet notes, while its diol derivative is pungent and caramel-like . The allyl group in this compound may impart green, spicy, or herbal aromas, though experimental data are lacking.

- Lipophilicity : Bulky substituents (e.g., naphthyl) increase logP values, enhancing membrane permeability in bioactive compounds . The allyl group’s moderate hydrophobicity may balance solubility and bioavailability.

Actividad Biológica

((o-Allylphenoxy)methyl)oxirane, a compound with the chemical formula CHO, is an epoxide that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an allyl group and a phenoxy moiety, contributing to its reactivity and biological properties. The exploration of its biological activity is essential for understanding its potential applications in pharmaceuticals and other fields.

Structural Characteristics

- Molecular Formula : CHO

- Molecular Weight : Approximately 202.24 g/mol

- Functional Groups : Epoxide (oxirane), phenoxy, and allyl groups.

Synthesis

This compound can be synthesized through various methods, including the reaction of phenolic compounds with epichlorohydrin followed by dehydrochlorination. This synthesis pathway is crucial for producing the compound in sufficient quantities for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Activity

In a study conducted on prostate cancer cell lines (PC3), this compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like cisplatin .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and disruption of microbial cell membranes. The epoxide group is known for its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems.

Potential Therapeutic Uses

Given its antimicrobial and anticancer properties, this compound could be explored for various therapeutic applications:

- Antimicrobial Agent : Development of new antibiotics or antifungal treatments.

- Anticancer Drug : Further research into its efficacy against different cancer types could lead to novel cancer therapies.

Safety and Toxicity

While the biological activities are promising, toxicity studies are essential to evaluate the safety profile of this compound before clinical applications can be considered. Preliminary studies suggest moderate toxicity, necessitating further investigation into its pharmacokinetics and long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((o-Allylphenoxy)methyl)oxirane derivatives?

The synthesis of this compound derivatives can be achieved via catalytic epoxidation of allyl ether precursors. A validated approach involves using a ruthenium(VI) bis-imido porphyrin catalyst (e.g., Ru(TPP)(NAr)₂) with tetrabutylammonium chloride (TBACl) as a co-catalyst. Reaction progress is monitored via TLC (e.g., n-hexane/AcOEt = 8:2), with yields exceeding 99% after multiple cycles . For allyl glycidyl ether analogs (structurally similar), epoxidation of allyl ethers with peracids or oxidative methods under controlled pH and temperature is standard .

Q. What analytical techniques are effective for quantifying oxirane oxygen content in this compound?

The AOCS Official Method Cd 9-57 (hydrochloric acid-pyridine titration) is widely used for experimental oxirane oxygen (%) determination. Theoretical values can be calculated using the formula:

where is the iodine value (g I₂/100 g). Discrepancies between experimental and theoretical values may arise from incomplete epoxidation or side reactions, necessitating validation via NMR integration of epoxy proton signals (δ 3.1–4.5 ppm) .

Q. What safety protocols are essential when handling this compound derivatives?

Due to carcinogenic potential (classified by IARC and OSHA), strict safety measures are required:

- Use fume hoods with ≥100 fpm airflow and PPE (nitrile gloves, lab coats, safety goggles).

- Monitor airborne concentrations with OSHA Method 89 (gas chromatography).

- Store in amber glass at 2–8°C under nitrogen to prevent polymerization .

Q. What chromatographic methods are suitable for purity assessment of this compound compounds?

TLC with n-hexane/ethyl acetate (8:2) provides rapid qualitative analysis. For quantitative purity, reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (DB-5 column, 70 eV EI) is recommended. Retention times and mass fragmentation patterns (e.g., m/z 99 for oxirane ring cleavage) should align with reference standards .

Advanced Research Questions

Q. How can computational chemistry predict the electronic circular dichroism (ECD) spectra of chiral this compound derivatives?

Linear-response TD-DFT with the CAM-B3LYP functional and correlation-consistent basis sets (e.g., cc-pVTZ) accurately simulates ECD spectra. Vibrational effects are incorporated via the vertical gradient model, while solvent interactions are modeled with polarizable continuum models (PCM). This approach achieves <5 nm deviation in peak positions compared to experimental data, as demonstrated for methyl oxirane derivatives .

Q. What strategies address discrepancies between theoretical and experimental vibrational spectra of this compound?

Discrepancies often arise from anharmonicity or solvent effects. To resolve this:

- Use second-order vibrational perturbation theory (VPT2) with B3LYP-D3/cc-pVTZ to account for anharmonicity.

- Compare gas-phase DFT calculations (e.g., IR or Raman) with matrix-isolation experimental data.

- Apply scaling factors (0.96–0.98) to harmonic frequencies for better alignment .

Q. How do steric effects of the o-allylphenoxy substituent influence the ring-opening reactivity of this compound in nucleophilic reactions?

The bulky o-allylphenoxy group increases steric hindrance, slowing nucleophilic attack at the β-carbon of the oxirane ring. Kinetic studies using in situ NMR reveal a 20–30% decrease in reaction rate with o-substituted derivatives compared to para-substituted analogs. Computational NCI (non-covalent interaction) analysis visualizes steric clashes using reduced density gradient (RDG) plots .

Q. What multi-scale modeling approaches integrate quantum mechanical (QM) calculations with molecular dynamics (MD) for polymer applications of this compound?

Hybrid QM/MM methods are effective:

- Optimize monomer geometry at the ωB97X-D/cc-pVDZ level.

- Simulate polymerization kinetics (e.g., epoxy-amine curing) using ReaxFF MD with parametrization from QM-derived charges.

- Validate with experimental DSC data (e.g., and crosslink density). This approach predicts copolymerization behavior with poly(oxy-1,2-ethanediyl) derivatives within 5% error .

Propiedades

IUPAC Name |

2-[(2-prop-2-enylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENMLDGAMXHYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4638-04-4 | |

| Record name | 2-[[2-(2-Propen-1-yl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((o-Allylphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(o-allylphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.